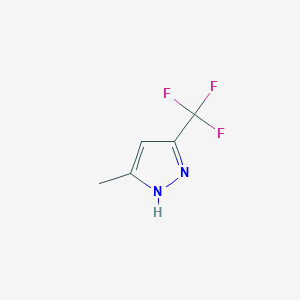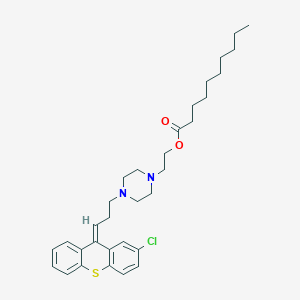
5-Methyl-3-(Trifluormethyl)-1H-Pyrazol
Übersicht
Beschreibung
5-Methyl-3-(trifluoromethyl)-1H-pyrazole (5M3TFMP) is a heterocyclic compound that has been the subject of much scientific research in recent years. It has been used in a variety of applications, from laboratory experiments to drug development.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, die eine ähnliche Struktur wie 5-Methyl-3-(Trifluormethyl)-1H-Pyrazol aufweisen, sind ein wichtiges Strukturmotiv in aktiven agrochemischen Wirkstoffen . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue agrochemische Produkte, die Trifluormethylpyridin enthalten, haben ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylgruppen finden sich auch in vielen pharmazeutischen Wirkstoffen . Mehrere Trifluormethylpyridinderivate werden in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Bestandteil enthalten, haben die Marktzulassung erhalten .
Biologische Aktivitäten
Die biologischen Aktivitäten von Trifluormethylpyridinderivaten werden vermutlich auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridin-Moleküls zurückgeführt .
Von der FDA zugelassene Medikamente
Medikamente, die eine Trifluormethylgruppe enthalten, wurden von der FDA zugelassen . Diese Medikamente weisen zahlreiche pharmakologische Aktivitäten auf .
Synthese von potenziellen Arzneimittelmolekülen
Die Trifluormethylgruppe wurde in potenzielle Arzneimittelmoleküle integriert, einschließlich ihrer Synthese und Verwendung für verschiedene Krankheiten und Störungen
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Methyl-3-(trifluoromethyl)-1H-pyrazole, also known as 3-Methyl-5-(trifluoromethyl)-1H-pyrazole, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
The compound interacts with GLUT1, inhibiting its function . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This interaction results in a decrease in glucose uptake, affecting the energy metabolism of the cells .
Biochemical Pathways
The inhibition of GLUT1 affects the glucose metabolism pathway. Under normal conditions, GLUT1 facilitates the transport of glucose into cells, where it is used in glycolysis to produce ATP, the primary energy currency of the cell. By inhibiting GLUT1, this compound reduces glucose uptake, potentially leading to a decrease in ATP production and affecting various downstream processes that rely on this energy source .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of glucose uptake via GLUT1 . On a cellular level, this could lead to a decrease in ATP production, as less glucose would be available for glycolysis. This could potentially affect a wide range of cellular processes that rely on ATP for energy.
Biochemische Analyse
Biochemical Properties
The compound 5-Methyl-3-(trifluoromethyl)-1H-pyrazole plays a role in biochemical reactions, particularly in the process of trifluoromethylation . It interacts with various enzymes and proteins, contributing to the synthesis of 3/5-trifluoromethyl pyrazole derivatives . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
5-Methyl-3-(trifluoromethyl)-1H-pyrazole has been shown to influence cell function. It has been identified as a potent, highly selective, cell-permeable inhibitor of the glucose transporter GLUT1 . This compound can inhibit glucose uptake by cells, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with the glucose transporter GLUT1 . It exerts its effects at the molecular level by inhibiting GLUT1, which results in decreased glucose uptake by cells . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound demonstrates notable effectiveness in suppressing GLUT1 expression, leading to decreased glycolysis and a significant reduction of tumor growth in both in vitro and in vivo studies .
Metabolic Pathways
5-Methyl-3-(trifluoromethyl)-1H-pyrazole is involved in the metabolic pathway related to glucose transport . It interacts with the glucose transporter GLUT1, affecting the transport of glucose into cells
Transport and Distribution
The transport and distribution of 5-Methyl-3-(trifluoromethyl)-1H-pyrazole within cells and tissues are closely related to its interaction with GLUT1 . It is believed to interact with this transporter, affecting its localization or accumulation .
Eigenschaften
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCHCAYDSKIFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142940 | |
| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10010-93-2 | |
| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)


![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)


